Dichloroglyoxime

Potentiometric titration Ligand dissociation Coordination chemistry

Researchers requiring halogenated vic-dioxime precursors for N-heterocycle synthesis face limited options with non-halogenated analogs such as dimethylglyoxime (DMG). Dichloroglyoxime (DCG, CAS 2038-44-0) resolves this gap with dual electrophilic chlorine centers that enable nucleophilic substitution and cyclization chemistry entirely absent in alkyl-substituted dioximes. • pKa = 3.44 (~370× more acidic than DMG), enabling metal complexation at low pH for acid-labile analytes • ~10× bactericidal potency vs. DBNPA at 1.5-3 μg/L via plasma membrane disruption • Critical precursor for TKX-50 and other high-nitrogen energetic materials (isoxazole, furoxan, bistetrazole frameworks) • ≥98% purity (titration); moisture-sensitive solid; store under inert gas at RT (<15°C)

Molecular Formula C2H2Cl2N2O2
Molecular Weight 156.95 g/mol
Cat. No. B8111934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroglyoxime
Molecular FormulaC2H2Cl2N2O2
Molecular Weight156.95 g/mol
Structural Identifiers
SMILESC(=NO)(C(=NO)Cl)Cl
InChIInChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H
InChIKeyKTQVJAPIQPIIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloroglyoxime: Properties, Applications & Sourcing


Dichloroglyoxime (DCG, CAS 2038-44-0) is a chlorinated vicinal dioxime derivative with the molecular formula C₂H₂Cl₂N₂O₂ and molecular weight of 156.95 g/mol . The compound exhibits a melting point with decomposition in the range of 200-204 °C and is readily soluble in polar organic solvents . DCG possesses two electrophilic chlorine atoms on the glyoxime backbone, enabling its dual functionality as both an antimicrobial agent and a versatile synthetic building block for constructing nitrogen heterocycles and vic-dioxime ligands [1].

Why Dichloroglyoxime Is Irreplaceable


Dichloroglyoxime exhibits fundamentally different physicochemical and coordination behavior compared to alkyl-substituted analogs such as dimethylglyoxime (DMG). The electron-withdrawing chlorine atoms in DCG lower the pKa of the oxime protons by nearly three orders of magnitude relative to DMG, substantially altering metal complexation thermodynamics and kinetics [1]. This difference translates into measurable divergence in antimicrobial efficacy, with DCG demonstrating approximately 10-fold greater bactericidal potency than commonly used halogenated alternatives . Furthermore, the electrophilic chloro groups enable nucleophilic substitution chemistry that is entirely absent in DMG and other non-halogenated vic-dioximes, making DCG uniquely suited as a precursor for synthesizing functionalized diaminoglyoxime ligands and nitrogen-rich heterocycles [2].

Dichloroglyoxime Performance Metrics


pKa Comparison: DCG vs. DMG

In a direct head-to-head potentiometric study, dichloroglyoxime (DCG) and dimethylglyoxime (DMG) were evaluated for their acid dissociation behavior under identical conditions. The electron-withdrawing chlorine substituents in DCG significantly increase the acidity of the oxime protons compared to the electron-donating methyl groups in DMG [1].

Potentiometric titration Ligand dissociation Coordination chemistry

Nickel Complex Stability: DCG vs. DMG

The same potentiometric investigation determined the overall stability constants (log β) for metal-ligand complexes formed with Ni²⁺. The dichloroglyoxime ligand forms complexes with distinct thermodynamic stability profiles relative to dimethylglyoxime [1].

Metal complexation Stability constant Nickel coordination

Bactericidal Efficacy: DCG vs. DBNPA

Dichloroglyoxime has been evaluated as a papermaking white water sizing agent and industrial bactericide. Comparative efficacy data demonstrate that DCG significantly outperforms the widely used brominated bactericide DBNPA .

Antimicrobial activity Industrial biocide Paper manufacturing

Cytoplasmic Streaming Inhibition: DCG vs. DMG

A comparative biological evaluation examined the effects of dichloroglyoxime (DCG) and dimethylglyoxime (DMG) on cytoplasmic shuttle streaming and contraction-relaxation activity in the acellular slime mold Physarum polycephalum. The study revealed stark differences in biological activity between the two glyoxime derivatives [1].

Cytotoxicity Cytoplasmic streaming Slime mold bioassay

Synthesis Yield: Chlorine-Free vs. Traditional Chlorination

A chlorine gas-free synthetic route for dichloroglyoxime was developed using N-chlorosuccinimide (NCS) in DMF, followed by LiCl-based workup. This method was directly compared to traditional chlorine gas chlorination procedures in terms of product yield and purity [1].

Synthetic methodology Process chemistry Yield optimization

Redox Potential of DCG

Dichloroglyoxime exhibits a characteristic reduction potential that supports its antimicrobial mechanism through the generation of reactive hypochlorous acid in the presence of sodium carbonate. This property distinguishes it from non-chlorinated glyoximes .

Electrochemistry Redox potential Oxidizing agent

Dichloroglyoxime Applications


Industrial Biocide: Paper & Cooling Water

Dichloroglyoxime serves as a high-efficiency industrial bactericide with approximately 10× greater potency than DBNPA at concentrations of 1.5–3 μg/L . The compound's mechanism involves disruption of cytoplasmic streaming and subsequent plasma membrane disintegration, and its -0.4 V redox potential enables generation of hypochlorous acid in aqueous carbonate systems . This application scenario leverages the direct comparative efficacy data that establishes DCG's superiority over alternative halogenated biocides in terms of per-unit antimicrobial activity.

Vic-Dioxime Ligand Functionalization

The electrophilic chlorine atoms on (E,E)-dichloroglyoxime undergo nucleophilic substitution with primary amines, thiols, and other nucleophiles to generate diverse diaminoglyoxime and dithioglyoxime derivatives . This reactivity is exclusive to halogenated vic-dioximes and is not available with dimethylglyoxime or other alkyl-substituted analogs. The resulting functionalized ligands can be designed with specific solubility properties and metal-binding characteristics for applications in coordination chemistry, metal extraction, and electrochemical sensor development .

High-Nitrogen Energetic Materials Precursor

Dichloroglyoxime is a critical starting material for constructing nitrogen-rich heterocyclic frameworks including isoxazole, furoxan, bistetrazole, and oxadiazolone ring systems . These nitrogen heterocycles are essential building blocks for next-generation energetic materials, including dihydroxylammonium-5,5′-bistetrazole-1,1′-diolate (TKX-50) and other low-signature propellants and insensitive explosives . The chlorine atoms in DCG enable specific cyclization and condensation reactions that cannot be achieved with DMG or other non-halogenated glyoximes, making DCG the mandatory precursor for these synthetic routes.

Metal Complexation at Low pH

With a first dissociation constant (pKa = 3.438) that is approximately 370× more acidic than dimethylglyoxime (pKa = 6.01), dichloroglyoxime enables metal complexation at significantly lower pH values . This property is particularly valuable for analytical applications involving acid-labile metal ions or for coordination chemistry studies requiring acidic conditions. The distinct stability constant profile of DCG-Ni complexes (log β ~6.11 and 8.87) compared to DMG-Ni (log β ~8.97) also necessitates method-specific calibration when DCG is used for nickel or palladium determination .

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